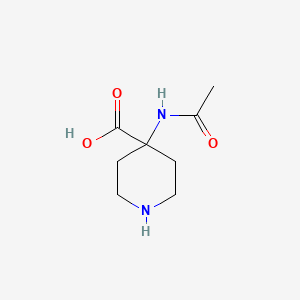

4-Acetamidopiperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamidopiperidine-4-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidopiperidine-4-carboxylic acid typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine with acetic anhydride under controlled conditions to form the acetamido group . The carboxylic acid group can be introduced through oxidation reactions involving primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media .

Industrial Production Methods: For large-scale production, the synthesis may involve the use of tert-butyl esters to increase the yield of the target compound. This method has been shown to be effective in producing 4-carboxy-4-anilidopiperidine derivatives, which can be further modified to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetamidopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids using oxidizing agents.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic substitution reactions involving the acetamido group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

Reducing Agents: Hydrogen gas (H2) with a palladium catalyst.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

4-Acetamidopiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mécanisme D'action

The mechanism of action of 4-acetamidopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the piperidine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

4-Aminopiperidine-4-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.

4-Carboxy-4-anilidopiperidine: Contains an anilido group, used in the synthesis of radiotracers.

Uniqueness: 4-Acetamidopiperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and carboxylic acid groups allows for diverse chemical modifications and potential therapeutic applications.

Activité Biologique

4-Acetamidopiperidine-4-carboxylic acid (also known as 4-acetamidopiperidine-3-carboxylic acid) is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H14N2O3, with a molecular weight of approximately 174.21 g/mol. The compound features a piperidine ring substituted with an acetamido group and a carboxylic acid group, which are crucial for its biological activity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with the gamma-aminobutyric acid (GABA) uptake system. It has been shown to inhibit GABA uptake, albeit at lower efficacy compared to other established inhibitors like nipecotic acid . This property positions it as a candidate for further exploration in treating conditions related to GABAergic dysfunction, such as anxiety and epilepsy.

Anti-inflammatory Properties

Studies have suggested that derivatives of piperidine compounds, including this compound, may possess anti-inflammatory properties. In experimental models, compounds with similar structures have demonstrated the ability to reduce edema and inflammation markers when tested against standard anti-inflammatory drugs like indomethacin .

Case Studies

- GABA Uptake Inhibition : A study evaluated the inhibitory effects of various piperidine derivatives on GABA uptake. This compound was included in this evaluation, showing moderate inhibition compared to stronger analogs .

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of related compounds in vivo. The results indicated that compounds structurally related to this compound significantly reduced paw edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of piperidine derivatives with acetic anhydride followed by carboxylation processes. Recent advancements have focused on optimizing these reactions to improve yield and purity.

Synthesis Pathway Example

- Starting Material : Piperidine.

- Reaction with Acetic Anhydride : To introduce the acetamido group.

- Carboxylation : Using carbon dioxide or carbon monoxide under specific conditions to introduce the carboxylic acid functionality.

Propriétés

IUPAC Name |

4-acetamidopiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)10-8(7(12)13)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWSFBLJCGYKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCNCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.